(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid

Catalog No.
S13624079
CAS No.
M.F
C10H14BBrN2O2
M. Wt
284.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic ac...

Product Name

(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid

IUPAC Name

(5-bromo-6-piperidin-1-ylpyridin-3-yl)boronic acid

Molecular Formula

C10H14BBrN2O2

Molecular Weight

284.95 g/mol

InChI

InChI=1S/C10H14BBrN2O2/c12-9-6-8(11(15)16)7-13-10(9)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2

InChI Key

WZUSKLKTBANWCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCCCC2)Br)(O)O

(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is a specialized organoboron compound characterized by the presence of a boronic acid functional group attached to a pyridine ring. This compound features a bromine atom at the 5-position and a piperidine moiety at the 6-position of the pyridine ring. Its molecular formula is C10H14BBrN2O2C_{10}H_{14}BBrN_2O_2, with a molecular weight of approximately 284.95 g/mol. The unique structure of this compound makes it valuable in various chemical and biological applications, particularly in organic synthesis and medicinal chemistry.

  • Oxidation: The boronic acid group can be oxidized to yield corresponding alcohols or ketones.
  • Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
  • Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and thiols for substitution.

While specific biological activities of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid are not extensively documented, compounds containing boronic acids are known for their ability to interact with biological targets, including enzymes and receptors. The presence of the piperidine ring may enhance its potential as a pharmacophore in drug design, particularly in developing inhibitors for various biological pathways.

The synthesis of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves:

  • Bromination: The precursor compound, 6-(piperidin-1-yl)pyridin-3-yl, is brominated to introduce the bromine atom at the 5-position.
  • Borylation: The brominated intermediate undergoes borylation, often facilitated by palladium-catalyzed Suzuki-Miyaura coupling reactions with a suitable boron source.

These methods can be optimized for yield and purity by controlling reaction conditions such as temperature, solvent choice, and catalyst concentration .

(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid has several significant applications:

  • Organic Synthesis: It serves as a crucial building block in organic synthesis, particularly in forming carbon-carbon bonds via Suzuki-Miyaura coupling.
  • Drug Discovery: This compound can be used to synthesize biologically active molecules, making it relevant in pharmaceutical research and development.
  • Material Science: It may also find applications in creating materials with specific properties, such as polymers and catalysts.

The interaction studies involving (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid focus on its reactivity with various nucleophiles due to the presence of both the boronic acid group and the piperidine moiety. These interactions are essential for understanding its potential applications in drug design and material science. Additionally, studies may explore its binding affinity to biological targets, which could inform its use as a therapeutic agent .

Several compounds share structural similarities with (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid. Here are some notable examples:

Compound NameKey FeaturesUniqueness
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol esterLacks bromine; retains piperidineNo halogen substitution
5-Bromopyridine-3-boronic acidLacks piperidine; contains bromineSimplified structure without nitrogen heterocycle
3-Pyridinylboronic acidLacks both bromine and piperidineBasic pyridine structure without additional functional groups

The uniqueness of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid lies in its combination of the boronic acid group, bromine atom, and piperidine ring, which provides distinct reactivity patterns and potential biological interactions not found in simpler derivatives .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

284.03317 g/mol

Monoisotopic Mass

284.03317 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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